molecular formula C14H25N3O3S B12715993 3-Pyridinesulfonamide, N-(3-(diethylamino)propyl)-4-ethoxy- CAS No. 138761-25-8

3-Pyridinesulfonamide, N-(3-(diethylamino)propyl)-4-ethoxy-

Cat. No.: B12715993
CAS No.: 138761-25-8
M. Wt: 315.43 g/mol
InChI Key: OXXNVFCTHLDGKL-UHFFFAOYSA-N
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Description

3-Pyridinesulfonamide, N-(3-(diethylamino)propyl)-4-ethoxy- is a chemical compound that belongs to the class of pyridinesulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinesulfonamide, N-(3-(diethylamino)propyl)-4-ethoxy- typically involves the reaction of 4-substituted pyridine-3-sulfonamides with appropriate reagents. One common method includes the reaction of 4-substituted pyridine-3-sulfonamides with aryl isocyanates in the presence of potassium carbonate . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinesulfonamide, N-(3-(diethylamino)propyl)-4-ethoxy- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted pyridinesulfonamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Pyridinesulfonamide, N-(3-(diethylamino)propyl)-4-ethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinesulfonamide, N-(3-(diethylamino)propyl)-4-ethoxy- stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its diethylamino and ethoxy substituents enhance its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

138761-25-8

Molecular Formula

C14H25N3O3S

Molecular Weight

315.43 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-4-ethoxypyridine-3-sulfonamide

InChI

InChI=1S/C14H25N3O3S/c1-4-17(5-2)11-7-9-16-21(18,19)14-12-15-10-8-13(14)20-6-3/h8,10,12,16H,4-7,9,11H2,1-3H3

InChI Key

OXXNVFCTHLDGKL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNS(=O)(=O)C1=C(C=CN=C1)OCC

Origin of Product

United States

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